molecular formula C19H20N4O2S B3920180 N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B3920180
M. Wt: 368.5 g/mol
InChI Key: ZPSIMGSVYNSHTD-WSDLNYQXSA-N
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Description

This compound belongs to the class of Schiff bases, which are characterized by the presence of a methylene group connected to a nitrogen atom

Preparation Methods

The synthesis of N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific synthetic route for this compound involves the reaction of 3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzaldehyde with 4H-1,2,4-triazol-4-amine in the presence of a suitable catalyst .

Chemical Reactions Analysis

N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.

Scientific Research Applications

N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired pharmacological effects .

Comparison with Similar Compounds

N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine can be compared with other Schiff bases and triazole derivatives. Similar compounds include:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[5’-methyl-3’-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications .

Properties

IUPAC Name

(E)-1-[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-15-3-6-17(7-4-15)26-10-9-25-18-8-5-16(11-19(18)24-2)12-22-23-13-20-21-14-23/h3-8,11-14H,9-10H2,1-2H3/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSIMGSVYNSHTD-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)C=NN3C=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)/C=N/N3C=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine
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N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine
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N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine
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N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 5
N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 6
Reactant of Route 6
N-[(E)-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine

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